molecular formula C12H20O B12611310 4-Methylundec-4-EN-10-YN-1-OL CAS No. 650636-85-4

4-Methylundec-4-EN-10-YN-1-OL

Cat. No.: B12611310
CAS No.: 650636-85-4
M. Wt: 180.29 g/mol
InChI Key: TVNGTPUDBJHAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylundec-4-EN-10-YN-1-OL is an organic compound with the molecular formula C₁₂H₂₀O. It is a member of the alkyne family, characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its structure. This compound is notable for its unique combination of functional groups, which makes it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylundec-4-EN-10-YN-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Addition Reaction: The alkyne undergoes a hydroboration-oxidation reaction to introduce the hydroxyl group.

    Alkylation: The intermediate product is then subjected to alkylation to introduce the methyl group at the desired position.

    Final Step: The final step involves the formation of the double bond through a dehydrohalogenation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylundec-4-EN-10-YN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

4-Methylundec-4-EN-10-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylundec-4-EN-10-YN-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways: It can modulate biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylundec-4-EN-10-YN-1-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.

    4-Methylundec-4-EN-10-YN-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.

    4-Methylundec-4-EN-10-YN-1-ACID: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

4-Methylundec-4-EN-10-YN-1-OL is unique due to its combination of an alkyne, alkene, and hydroxyl group within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

650636-85-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-methylundec-4-en-10-yn-1-ol

InChI

InChI=1S/C12H20O/c1-3-4-5-6-7-9-12(2)10-8-11-13/h1,9,13H,4-8,10-11H2,2H3

InChI Key

TVNGTPUDBJHAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCC#C)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.